1-Oxaspiro[4.5]decane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
176-91-0 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-oxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O/c1-2-5-9(6-3-1)7-4-8-10-9/h1-8H2 |
InChI Key |
RNXNMGPFJLESKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxaspiro 4.5 Decane and Its Derivatives
General Synthetic Strategies
General synthetic routes to 1-oxaspiro[4.5]decanes and related spiroketals can be broadly categorized into cyclization and annulation reactions. Cyclization reactions typically involve the formation of one of the heterocyclic rings onto a pre-existing carbocyclic structure, either from a single precursor (intramolecular) or by combining two molecules (intermolecular). Annulation reactions build a new ring onto an existing one in a concerted or stepwise fashion.
Cyclization Reactions for Spiro[4.5]decane Core Construction
Cyclization represents the most common approach to spiroketal synthesis. The classical method involves the acid-catalyzed cyclization of a dihydroxyketone precursor. researchgate.net However, modern methodologies have expanded the toolbox to include radical, transition-metal-catalyzed, and other tandem processes that offer milder conditions and alternative selectivity.
Intramolecular strategies are elegant and efficient, forming the spiroketal core from a single, appropriately functionalized linear precursor.
Oxidative Radical Cyclization : This method serves as a valuable alternative to classical acid-catalyzed approaches, particularly for delicate or acid-labile substrates. researchgate.net One of the earliest examples involved treating diols with lead tetraacetate, which induces a double intramolecular hydrogen abstraction to furnish the spiroketal. researchgate.net This oxidative radical cyclization has been successfully applied in the synthesis of various natural products containing spiroketal moieties. researchgate.netnih.gov
Lewis Acid-Catalyzed Tandem 1,5-Hydride Transfer/Cyclization : An intramolecular hydro-O-alkylation of aldehydes can form spiroketals under the action of a catalytic amount of a Lewis acid, such as Boron trifluoride etherate (BF₃·Et₂O). organic-chemistry.org The reaction proceeds through a tandem sequence involving a 1,5-hydride transfer followed by cyclization, effectively transforming a C-H bond into a C-O bond at room temperature. organic-chemistry.org The process is driven by the thermodynamic stability of the resulting spiroketal, which is influenced by the anomeric effect. organic-chemistry.org
Metal-Catalyzed Cyclization of Alkynes : Silver(I)-N-heterocyclic carbene (Ag(I)-NHC) complexes can catalyze the intramolecular 6-endo-dig cyclization of precursors containing a carbonyl group and a π-activated alkyne to form benzo-fused spirocycles. researchgate.net Similarly, the Nicholas reaction, which uses cobalt-complexed alkyne precursors, can effect tandem ring-closures to form 1-oxaspiro[4.5]decane frameworks in high yields upon treatment with a Lewis acid like SnCl₄. researchgate.net
Intermolecular approaches construct the spiroketal by combining two or more separate molecular fragments, offering a modular route to complex structures.
Silver-Catalyzed Michael Addition/Cyclization Cascade : A modular synthesis of 6,6-spiroketals has been developed using silver catalysis. researchgate.netresearchgate.net This cascade reaction combines an intermolecular Michael addition with a 6-endo-dig cyclization, allowing for the assembly of highly substituted spiroketals from two different substrate molecules. researchgate.net
Nickel-Mediated Reductive Coupling : A stereoselective synthesis of researchgate.netresearchgate.net and researchgate.netbiosynth.com-spiroketals can be achieved through a reductive coupling of β-bromo ketals with aryl iodides, catalyzed by a readily available Nickel(0) complex. rsc.orgrsc.org This ketal-tethered approach allows for tandem cyclization-coupling reactions under mild conditions. rsc.org
Titanium-Mediated Kinetic Spirocyclization : A stereocontrolled synthesis of spiroketals can be achieved via a Ti(Oi-Pr)₄-mediated kinetic spirocyclization of glycal epoxides. acs.org This method, which proceeds with retention of configuration, is believed to operate through a chelation-controlled mechanism and has been noted for its potential application in related intermolecular reactions. acs.org
Annulation Reactions for Spiro[4.5]decane Ring Formation
Annulation reactions are powerful ring-forming processes that build the spirocyclic core in a single synthetic operation, often establishing multiple stereocenters simultaneously.
[3+2] annulation, a type of cycloaddition, provides an efficient pathway to five-membered rings, which can be part of the spiroketal structure.
A copper-catalyzed [3+2] annulation reaction has been developed for the synthesis of spiroketals and N,O-spiroketals. researchgate.netthieme-connect.comnih.gov This method involves the reaction of exocyclic sulfonyl enamides or enol ethers with 1,4-benzoquinone (B44022) esters under mild conditions. thieme-connect.comnih.govthieme-connect.com The reaction demonstrates a broad substrate scope and delivers the products in good to excellent yields. researchgate.net The mechanism is proposed to proceed via a copper-catalyzed conjugate addition, followed by aromatization and a final cyclization step to form the spiroketal product. thieme-connect.comthieme-connect.com
| Reactant 1 Type | Reactant 2 Type | Catalyst System | Yield Range | Number of Examples |
|---|---|---|---|---|
| Exocyclic Enamines/Enol Ethers | 1,4-Benzoquinone Esters | Copper Catalyst | 71-94% | 26 |
Furthermore, stereoselective [3+2] annulation processes have been developed to create more complex, fused spiroketal systems, such as pyrazole-fused spiroketals derived from the reaction of 4-bromo pyrazolones and benzofuran-derived azadienes. rsc.org
Tandem, or cascade, reactions involve a sequence of two or more bond-forming events that occur under the same reaction conditions without the isolation of intermediates.
A notable example is the Lewis acid-catalyzed tandem Prins/Pinacol reaction for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.orgresearchgate.net This process involves the reaction between 1-(4-hydroxybut-1-en-2-yl)cyclobutanol and a variety of aldehydes. rsc.orgsmolecule.com The reaction is typically catalyzed by BF₃·OEt₂ and proceeds with high diastereoselectivity. sorbonne-universite.frthieme-connect.com The proposed mechanism begins with a Prins cyclization between the aldehyde and the homoallylic diol, generating an oxocarbenium ion intermediate. sorbonne-universite.frthieme-connect.com This cation is then attacked by the internal olefin, creating a new carbocation that undergoes a subsequent Pinacol-type 1,2-shift to form the stable spiro[4.5]decan-1-one scaffold. sorbonne-universite.fr
| Aldehyde Type | Example Aldehyde | Catalyst | Yield Range | Diastereoselectivity (dr) |
|---|---|---|---|---|
| Aromatic | Benzaldehyde | BF₃·OEt₂ | 78-86% | >20:1 |
| Aliphatic | Cyclohexanecarboxaldehyde | BF₃·OEt₂ | 75-82% | >20:1 |
| α,β-Unsaturated | Cinnamaldehyde | BF₃·OEt₂ | 65% | >20:1 |
| Heteroaromatic | 4-Bromothiophene-3-carboxaldehyde | BF₃·OEt₂ | 80% | Not Specified |
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) has emerged as a potent strategy for the formation of the this compound skeleton. This method is particularly effective in constructing the unsaturated carbocyclic ring of the spiro system.
A notable application of RCM is in the synthesis of a thymidine (B127349) derivative incorporating a this compound framework. The synthesis commences with diallylthymidine, which undergoes an RCM reaction in the presence of a Grubbs second-generation catalyst. This key step efficiently yields the cyclized product containing the desired spiro-ring structure.
Stereoselective Synthesis of 1-Oxaspiro[4.5]decanes
The biological activity of many spiroketal-containing natural products is intrinsically linked to their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of 1-oxaspiro[4.5]decanes is a primary focus for synthetic chemists. These approaches aim to control the three-dimensional arrangement of atoms, leading to the selective formation of a single desired stereoisomer. Key strategies include the use of asymmetric catalysis, chiral auxiliaries, and derivatization from enantiomerically pure starting materials.
Asymmetric Catalysis in Spiro Compound Synthesis
Asymmetric catalysis represents one of the most elegant and efficient approaches for constructing chiral spiro compounds like 1-oxaspiro[4.5]decanes. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The rigid and well-defined three-dimensional structure of spirocyclic skeletons makes them not only targets for asymmetric synthesis but also excellent scaffolds for chiral ligands in catalytic applications. researchgate.net
Recent advancements have seen the development of novel catalytic cascade reactions to produce chiral spiroketals with high yields and excellent enantioselectivities. researchgate.net For instance, a palladium-catalyzed cascade reaction involving enantioconvergent aminocarbonylation and intramolecular dearomative nucleophilic aza-addition has been reported for the synthesis of chiral (N,N)-spiroketals. researchgate.net While this example highlights progress in related spirocyclic systems, the principles are applicable to the synthesis of oxaspirocycles. The development of catalytic asymmetric methods for the direct functionalization of ethers has also provided efficient routes to chiral spiroethers. researchgate.net
The success of asymmetric catalysis is heavily reliant on the design of the chiral ligand. williams.edu Chiral spiro ligands have gained prominence due to their "privileged structure," which often imparts high levels of stereocontrol in a variety of metal-catalyzed reactions. williams.edu These ligands create a well-defined chiral environment around the metal center, which directs the stereochemical outcome of the reaction. smolecule.com
A spiroketal-based C2-symmetric chiral scaffold, termed SPIROL, has been developed and successfully used to generate a variety of chiral ligands. nih.gov These ligands have proven effective in a range of stereoselective transformations, demonstrating the potential of utilizing the spiroketal framework itself as a chiral directing element. nih.gov The design of such ligands often focuses on creating a rigid backbone to minimize conformational flexibility, which is beneficial for achieving high selectivity. smolecule.com The introduction of bulky substituents on the ligand can also play a crucial role in preventing epimerization and enhancing kinetic stability. nih.gov
Achieving high levels of both enantioselectivity (control of mirror-image isomers) and diastereoselectivity (control of non-mirror-image stereoisomers) is a critical challenge in the synthesis of complex molecules like 1-oxaspiro[4.5]decanes, which can possess multiple stereogenic centers. researchgate.net The quaternary spiro carbon, in particular, requires sophisticated strategies for stereocontrol. researchgate.net
Catalytic asymmetric [3+2] annulation reactions have been developed to provide enantioenriched 1-oxaspiro[4.5]decanes. For example, a copper(II)/SaBOX complex can catalyze the reaction between donor-acceptor cyclopropanes and cyclic ketones, affording 1-oxaspiro[4.5]decanes in high yields with excellent diastereomeric ratios and enantiomeric excesses.
| Catalyst System | Reactants | Product Type | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| Copper(II)/SaBOX | Donor-acceptor cyclopropane (B1198618) & Cyclic ketone | This compound | up to 98% | >99/1 | up to 92% |
Table 1: Example of Enantioselective and Diastereoselective Synthesis of 1-Oxaspiro[4.5]decanes.
Furthermore, iridium-(P,olefin) complexes have been shown to catalyze the enantio- and diastereoselective formation of substituted spiroketals from racemic starting materials, enabling the installation of multiple stereocenters in a single step with high selectivity.
Chiral Auxiliary-Mediated Syntheses
The use of a chiral auxiliary is a classical and reliable strategy for asymmetric synthesis. This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to afford the enantiomerically enriched product.
For the synthesis of this compound derivatives, chiral auxiliary approaches have been successfully employed to achieve high stereoselectivity. researchgate.net One documented strategy involves the use of menthyl sulfinate derivatives. This approach provides reliable access to enantiomerically enriched products, achieving enantiomeric excesses in the range of 85-95%. researchgate.net The chiral auxiliary guides the formation of the stereocenters, and its subsequent removal reveals the desired chiral spirocyclic compound. This method is particularly valuable due to its predictability and applicability to a range of substrates. williams.edu
Derivatization from Chiral Precursors (e.g., D-Glucose)
Nature's "chiral pool" provides a valuable source of enantiomerically pure starting materials for complex molecule synthesis. Carbohydrates, such as D-glucose, are particularly useful due to their abundance and multiple stereocenters.
An efficient and stereocontrolled route to the (R)- and (S)-configured 1,6,9-trioxaspiro[4.5]decane ring system has been developed starting from D-glucose. This synthesis involves the conversion of D-glucose-derived ulosyl bromides into bicyclic pyranodioxanes. An acid-catalyzed ring contraction then furnishes the desired 1,6,9-trioxaspiro[4.5]decane derivatives. This strategy leverages the inherent chirality of D-glucose to establish the stereochemistry of the final spiroketal product. The process allows for the synthesis of oxa-analogs of naturally occurring spiroketals, which are important for structure-activity relationship studies.
| Starting Material | Key Intermediate | Final Product |
| D-Glucose | Ulosyl bromide | 1,6,9-Trioxaspiro[4.5]decane |
Table 2: Synthesis of a this compound derivative from a Chiral Precursor.
Specific Reaction Types in this compound Synthesis
The construction of the this compound core and its derivatives is achieved through several key reaction types. These methods provide pathways to not only form the characteristic spirocyclic junction but also to introduce diverse functional groups, enabling the synthesis of complex molecular architectures.
Epoxidation and Epoxide Opening Reactions for Functionalization
Epoxidation followed by nucleophilic ring-opening is a powerful strategy for the functionalization of precursors to this compound systems. This two-step process allows for the stereocontrolled introduction of various substituents.
A key approach involves the epoxidation of a cyclohexene (B86901) derivative, which can then undergo chelation-controlled epoxide opening to yield either triol derivatives or directly form a spiro lactone. researchgate.net For instance, the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate resulted in a syn epoxide, which served as a versatile intermediate. researchgate.net Further transformations of the resulting functionalized spirocycles can include elimination reactions to form cyclohexenones, which can be subjected to another diastereoselective epoxidation, followed by opening with reagents like lithium bromide to produce bromohydrins. researchgate.net
The reaction of silyl (B83357) ketene (B1206846) acetals with epoxides, promoted by a Lewis acid such as titanium tetrachloride, presents another route to butanolides, which are structurally related to the lactone portion of many 1-oxaspiro[4.5]decanes. bg.ac.rs This reaction is regioselective with epihalohydrins, where the nucleophilic attack happens at the less substituted carbon of the epoxide. bg.ac.rs The acid-catalyzed opening of epoxides, a fundamental reaction, generally proceeds with backside attack of a nucleophile on the protonated epoxide, leading to trans products. libretexts.org The regiochemistry depends on the substitution pattern; attack occurs at the less substituted carbon for primary/secondary epoxides, but at the more substituted carbon for tertiary epoxides, indicating a mechanism with both SN1 and SN2 characteristics. libretexts.org
Selective epoxidation is crucial when multiple double bonds are present in a precursor molecule, as seen in the synthesis of natural products containing the this compound ring system. google.com
Table 1: Examples of Epoxide Opening Reactions in Spirocycle Synthesis
| Starting Material Type | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Cyclohexene Precursor | 1. Epoxidation 2. LiBr/AcOH | Bromohydrin-functionalized spirocycle | researchgate.net |
| Epoxide | Silyl Ketene Acetal / TiCl₄ | γ-Butanolide | bg.ac.rs |
Grignard Reactions in Spirocyclic Annulation
Grignard reactions are instrumental in spirocyclic annulation, providing an effective method for carbon-carbon bond formation at the eventual spirocenter. A common strategy involves the addition of a Grignard reagent to a cyclic anhydride (B1165640) or a related electrophile.
For example, the reaction of 2-oxaspiro[4.5]decane-1,3-dione with p-halophenyl- or p-alkylphenyl-magnesium bromide leads to the formation of 2-oxoethyl-cycloalkanecarboxylic acids. benthamdirect.comsemanticscholar.org These products serve as key precursors for the synthesis of more complex spiro[cycloalkane-pyridazinones]. benthamdirect.comsemanticscholar.org This method is particularly useful when other methods like Friedel–Crafts reactions provide low yields, for instance, with less reactive aromatic reagents like toluene (B28343) or chlorobenzene. semanticscholar.org The Grignard pathway offers a reliable alternative for generating the necessary γ-oxocarboxylic acid intermediates. semanticscholar.org
Metal-Catalyzed Coupling and Functionalization
Transition-metal catalysis offers a broad toolkit for the synthesis and functionalization of the this compound scaffold. These reactions include hydrogenations, cross-couplings, and cycloadditions.
Palladium-on-carbon (Pd/C) is a common catalyst for the hydrogenation of carbon-carbon double bonds in precursors, a reaction that often proceeds quantitatively to yield saturated 1-oxaspiro[4.5]decanes. acs.org For more complex C-C or C-N bond formations, copper and palladium catalysts are frequently employed. A copper(I) iodide-catalyzed coupling reaction has been used to link an iodobenzene (B50100) derivative to a 1-oxa-3-azaspiro[4.5]decane core. google.com Brominated this compound derivatives are particularly valuable substrates for a range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, leveraging the bromomethyl group as a versatile functional handle. smolecule.com
Furthermore, palladium catalysis can achieve more complex transformations. For instance, a palladium-catalyzed aza-[3+2] cycloaddition between an aniline-derived intermediate and a vinylcyclopropane (B126155) was developed to construct 1-azaspiro[4.5]decanes, a strategy with potential applicability to their oxa-analogs. researchgate.net In a different approach, cobalt-complexed alkyne derivatives containing a hydroxyl group can undergo tandem ring-closure reactions, mediated by SnCl₄, to form the this compound framework. researchgate.net
Table 2: Selected Metal-Catalyzed Reactions in this compound Synthesis
| Reaction Type | Catalyst/Reagents | Substrate Type | Product | Reference |
|---|---|---|---|---|
| Hydrogenation | 10% Pd/C, H₂ | Unsaturated Spirolactone | Saturated 1-Oxaspiro[4.5]decan-2-one | acs.org |
| C-N Coupling | CuI, Cs₂CO₃, trans-1,2-diaminocyclohexane | 1-oxa-3-azaspiro[4.5]decane derivative, Iodobenzene | N-Aryl-1-oxa-3-azaspiro[4.5]decane | google.com |
| Tandem Cyclization | Co₂(CO)₆, SnCl₄ | Alkyne with terminal hydroxy group | This compound framework | researchgate.net |
Oxidative Dearomatization Strategies
Oxidative dearomatization is a powerful modern strategy for converting flat, aromatic precursors into three-dimensional spirocyclic structures. rsc.org This approach has been successfully applied to the synthesis of natural products and their analogs containing spirocyclic cores.
In the context of synthesizing vinigrol, a complex natural product, a key step involved a one-pot oxidative dearomatization/intramolecular Diels-Alder cycloaddition cascade. nih.gov A resorcinol (B1680541) precursor, when treated with an oxidant like phenyliodonium (B1259483) diacetate (PIDA), undergoes dearomatization to form a cyclohexadienone intermediate, which then immediately partakes in a Diels-Alder reaction to construct the polycyclic spiro-system. nih.gov The efficiency of this reaction was found to be sensitive to temperature and solvent, with trifluoroethanol sometimes proving beneficial. nih.gov
This strategy has also been reported for the synthesis of 1-azaspiro[4.5]decanes, where anilines are transformed via oxidative dearomatization and subsequent palladium-catalyzed cycloaddition. researchgate.net The oxidative dearomatization of indole (B1671886) derivatives is a well-established route to spiroindolones, demonstrating the broad applicability of this method for creating spiro-fused ring systems. rsc.org
Retrosynthetic Analysis of this compound Scaffolds
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like 1-oxaspiro[4.5]decanes by breaking them down into simpler, commercially available starting materials.
Disconnection Strategies for Spirocyclic Ethers
Several key disconnection strategies can be envisioned for the this compound skeleton, reflecting the forward synthetic reactions previously discussed.
C-O Bond Disconnection (Ether Synthesis): The most straightforward disconnection is of one of the C-O bonds of the tetrahydrofuran (B95107) ring. This leads back to a substituted cyclohexanone (B45756) or cyclohexane (B81311) derivative bearing a hydroxyalkyl side chain. The subsequent cyclization in the forward direction can be achieved via intramolecular Williamson ether synthesis or acid-catalyzed cyclization.
C-C Bond Disconnection (Grignard/Annulation): A C-C bond on the cyclohexane ring, alpha to the spiro carbon, can be disconnected. This strategy is reflective of syntheses employing Grignard reagents. For example, a 1-oxaspiro[4.5]decan-2-one can be disconnected to a cyclohexanone precursor and a lactone-forming annulating agent. A more direct disconnection based on the Grignard reaction with 2-oxaspiro[4.5]decane-1,3-dione would lead to the dione (B5365651) and an appropriate aryl or alkyl Grignard reagent. semanticscholar.org
Retro-Diels-Alder Disconnection: For spirocycles synthesized via intramolecular Diels-Alder reactions, a retro-Diels-Alder disconnection is a powerful tool. In the synthesis of vinigrol, the complex tetracyclic core was disconnected via a retro-radical cyclization and then a retro-oxidative dearomatization/Diels-Alder reaction. nih.gov This simplifies the spirocyclic system back to a dearomatized diene and a dienophile tethered to a resorcinol precursor. nih.gov
Prins–Pinacol Annulation Disconnection: An efficient synthesis of 2-oxaspiro[4.5]decanes utilizes a Prins–pinacol annulation. thieme-connect.com The retrosynthetic disconnection for this approach involves breaking down the spirocycle into a methylene (B1212753) vicinal diol and a carbonyl compound (aldehyde or ketone). thieme-connect.com
These varied disconnection strategies highlight the versatility of synthetic approaches available for constructing the this compound scaffold, allowing chemists to tailor a synthetic route based on the desired substitution pattern and stereochemistry.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Oxaspiro[4.5]decan-2-one |
| 2-Oxaspiro[4.5]decane |
| 2-Oxaspiro[4.5]decane-1,3-dione |
| 1-Azaspiro[4.5]decane |
| 1-Oxa-3-azaspiro[4.5]decane |
| Ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate |
| Lithium bromide |
| Titanium tetrachloride |
| Silyl ketene acetal |
| Epihalohydrin |
| p-Halophenylmagnesium bromide |
| p-Alkylphenylmagnesium bromide |
| Toluene |
| Chlorobenzene |
| Iodobenzene |
| Copper(I) iodide |
| trans-1,2-Diaminocyclohexane |
| Vinylcyclopropane |
| Tin(IV) chloride (SnCl₄) |
| Cobalt carbonyl (Co₂(CO)₆) |
| Phenyliodonium diacetate (PIDA) |
| Resorcinol |
| Trifluoroethanol |
| Indole |
| Spiroindolone |
Functional Group Interconversions (FGIs) in Retrosynthesis
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like this compound. tgc.ac.in A crucial aspect of this analysis is the strategic use of functional group interconversions (FGIs). tgc.ac.inliverpool.ac.uk FGI is the process of converting one functional group into another, which can simplify the synthetic pathway by enabling key bond disconnections that might not be otherwise obvious. tgc.ac.inub.edu
In the context of this compound synthesis, retrosynthesis often begins by disconnecting the spiroketal moiety. A common FGI strategy involves transforming the spiroketal into a dihydroxy ketone precursor. This is a logical step as the spiroketal can be formed from the cyclization of such a precursor under acidic conditions. This dihydroxy ketone can then be further simplified through disconnections of carbon-carbon bonds.
For instance, a retrosynthetic analysis of a substituted this compound might proceed as follows:
Spiroketal to Dihydroxy Ketone (FGI): The this compound is retrosynthetically converted to its open-chain dihydroxy ketone precursor. This transformation simplifies the cyclic system into a more manageable acyclic target.
Carbon-Carbon Bond Disconnections: The dihydroxy ketone can then be disconnected at various points. For example, an aldol (B89426) disconnection could break the molecule into a simpler ketone and an aldehyde. These fragments are often more readily available or easier to synthesize.
Further FGIs: The functional groups on these smaller fragments can be further interconverted to identify simple, commercially available starting materials. For example, an aldehyde might be traced back to an alcohol through an oxidation FGI, or a ketone could be derived from a secondary alcohol.
A key consideration in the retrosynthesis of spiroketals is the stereochemistry at the spirocyclic center and any adjacent stereocenters. The chosen FGIs and disconnections must allow for the stereocontrolled formation of the desired diastereomer in the forward synthesis. liverpool.ac.uk
| Retrosynthetic Step | Description | Key Transformation |
| Step 1 | Disconnection of the spiroketal | This compound → Dihydroxy ketone |
| Step 2 | Aldol Disconnection | Dihydroxy ketone → Ketone + Aldehyde |
| Step 3 | Functional Group Interconversion | Aldehyde → Primary Alcohol (Retrosynthetic Oxidation) |
| Step 4 | Functional Group Interconversion | Ketone → Secondary Alcohol (Retrosynthetic Reduction) |
Strategic Application of Convergent Synthesis
Convergent synthesis is a highly efficient strategy for the construction of complex molecules, including those containing the this compound core. nih.govpharm.or.jp This approach involves the independent synthesis of two or more complex fragments of the target molecule, which are then coupled together at a late stage. nih.gov This strategy offers several advantages over a linear synthesis, where the molecule is built step-by-step from a single starting material.
Advantages of Convergent Synthesis:
Flexibility: Different analogues of the target molecule can be prepared by coupling different variations of the synthesized fragments. This is particularly useful for structure-activity relationship studies. nih.gov
Easier Purification: The coupling of large, complex fragments often leads to products that are significantly different in their physical properties from the starting materials, simplifying purification.
In the synthesis of this compound derivatives, a convergent strategy typically involves the preparation of two key fragments that will ultimately form the two rings of the spiroketal. For example, one fragment could be a functionalized tetrahydrofuran precursor and the other a substituted cyclohexane precursor.
A notable example of a convergent strategy is the union of two chiral homoallylic alcohols to form a substituted spiroketal. nih.gov This process can involve a sequence of reactions such as regioselective hydroalkynylation and metallacycle-mediated reductive cross-coupling. nih.gov Another convergent approach involves the coupling of two complex segments via olefin metathesis, followed by an iodoetherification−dehydroiodination sequence to form the spiroketal unit. acs.org
The table below outlines a generalized convergent synthetic approach to a this compound derivative.
| Fragment A Synthesis | Fragment B Synthesis | Fragment Coupling and Cyclization |
| Synthesis of a functionalized cyclohexane derivative. | Synthesis of a functionalized open-chain precursor to the tetrahydrofuran ring. | Coupling of Fragment A and Fragment B. |
| This may involve Diels-Alder reactions or other cyclization strategies. | This often involves asymmetric synthesis to set key stereocenters. | Subsequent intramolecular cyclization to form the spiroketal. |
| Introduction of necessary functional groups for coupling. | Functionalization for the coupling reaction. | This final step is often acid-catalyzed. |
The successful application of convergent synthesis relies on the development of highly efficient and stereoselective methods for coupling the key fragments and for the final spiroketalization step. nih.govnih.gov
Reaction Chemistry and Mechanistic Studies of 1 Oxaspiro 4.5 Decane
Fundamental Reactivity Patterns
The reactivity of the 1-oxaspiro[4.5]decane core and its derivatives is largely dictated by the interplay between the steric constraints of the spirocyclic system and the electronic properties of the ether oxygen and any appended functional groups.
Oxidation reactions involving the this compound skeleton typically target attached functional groups or, in specific cases, the carbon atoms of the scaffold itself. The choice of oxidizing agent and the substrate's structure determines the reaction's outcome.
Derivatives of this compound can be oxidized to introduce new functional groups. For instance, the oxidation of a primary amine derivative, (1-Oxaspiro[4.5]decan-2-yl)methanamine, with common oxidizing agents leads to the formation of the corresponding oxo derivatives. In more complex syntheses, selective oxidation is a key step. The synthesis of a thymidine (B127349) derivative incorporating the this compound skeleton involved the use of o-iodoxybenzoic acid (IBX) for an oxidation step, which preceded an allylation reaction. jst.go.jp
Table 1: Examples of Oxidation Reactions
| Reactant | Reagent(s)/Conditions | Product Type | Citation |
|---|---|---|---|
| (1-Oxaspiro[4.5]decan-2-yl)methanamine | Hydrogen peroxide or Potassium permanganate | Oxo derivatives |
Reduction reactions are commonly employed to transform functional groups on the this compound scaffold. The choice of reducing agent is crucial for achieving the desired selectivity, especially in the presence of multiple reducible groups.
Hydride reagents are effective for the reduction of various functionalities. For example, esters or halides on the spirocyclic frame can be reduced to alcohols or amines using lithium aluminum hydride (LiAlH4). This same reagent was used to reduce an amide derivative to yield the corresponding aminoalcohol. lookchem.com Similarly, (1-Oxaspiro[4.5]decan-2-yl)methanamine derivatives can be reduced with agents like sodium borohydride (B1222165) or LiAlH4 to form different amine derivatives. In the synthesis of a 6′-C-spiro-thymidine monomer, a hydrogenation step was used to reduce a double bond within the carbocyclic portion of the molecule. jst.go.jp
Table 2: Examples of Reduction Reactions
| Reactant | Reagent(s)/Conditions | Product(s) | Citation |
|---|---|---|---|
| Ester or halide derivatives | Lithium aluminum hydride (LiAlH4) | Alcohols or amines | |
| (1-Oxaspiro[4.5]decan-2-yl)methanamine | Sodium borohydride or Lithium aluminum hydride | Amine derivatives | |
| N,N-Dibenzyl-3-(1-hydroxy-cyclohexyl)-propionamide | Lithium aluminum hydride (LiAlH4) | Corresponding aminoalcohol | lookchem.com |
The this compound scaffold can be functionalized through various substitution reactions, particularly when a suitable leaving group is present on one of the rings. These reactions are fundamental for building more complex molecular architectures.
Nucleophilic substitution is a common strategy. For example, the bromomethyl group in 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one is readily displaced by nucleophiles such as amines or alcohols to form new amine or ether derivatives. smolecule.com The methanamine group in (1-Oxaspiro[4.5]decan-2-yl)methanamine can also undergo nucleophilic substitution with reagents like alkyl halides or acyl chlorides. Furthermore, derivatives containing a methanesulfonyl chloride group are highly reactive towards nucleophilic attack, reacting with amines to form sulfonamides. smolecule.com
Table 3: Examples of Substitution Reactions
| Reactant | Reagent(s)/Conditions | Product Type | Citation |
|---|---|---|---|
| 2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one | Amines or Alcohols | Amine or ether derivatives | smolecule.com |
| (1-Oxaspiro[4.5]decan-2-yl)methanamine | Alkyl halides or Acyl chlorides | Substituted amine derivatives |
The stability of the this compound system is generally high, but under certain conditions, the heterocyclic ring can undergo cleavage. Ring-opening reactions are often promoted by strain within the system or by specific reagents that can attack the ether linkage or adjacent functional groups.
The presence of activating groups, such as a carbonyl, can facilitate ring-opening. For instance, 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid, a spirocyclic lactone, is susceptible to nucleophilic attack at the carbonyl carbon, which leads to ring-opening. This reactivity is enhanced by the inherent strain of the spirocyclic system. A specific example is the hydrolysis of the lactone using lithium hydroxide (B78521) in a tetrahydrofuran (B95107)/water mixture, which proceeds via nucleophilic acyl substitution to open the five-membered ring. Additionally, strongly acidic conditions employed during certain synthetic procedures can inadvertently promote undesired ring-opening of the oxaspiro system. smolecule.com
Intramolecular Rearrangements and Transformations
The rigid, three-dimensional structure of the this compound skeleton makes it a candidate for fascinating intramolecular rearrangements, which can lead to the formation of new ring systems.
Certain cationic intermediates derived from the this compound framework can undergo rearrangements to form larger, fused-ring systems. These transformations are of mechanistic interest and provide pathways to novel molecular scaffolds.
Computational studies have been conducted on the ring-expanding rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion. rsc.orgresearchgate.net This research investigated the energetics of a 1,2-shift involving either a carbon atom or the oxygen atom of the spiro ring. rsc.org Molecular orbital calculations at various levels of theory, including semiempirical (AM1), ab initio, and density functional theory (B3LYP/6-31G*), consistently showed that the rearrangement pathway involving the migration of a carbon atom is thermodynamically favored over the alternative 1,2-shift of the oxygen atom. rsc.orgresearchgate.net This preference is also likely favored kinetically. rsc.org
Pinacol Rearrangements
A notable reaction for the synthesis of substituted 1-oxaspiro[4.5]decanes is the Pinacol rearrangement, often occurring in a tandem or cascade sequence with a Prins reaction. A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. sorbonne-universite.frrsc.org This method is significant as it represents the first synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. sorbonne-universite.frrsc.org The reaction is applicable to a wide array of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes. rsc.org
The proposed mechanism for this tandem reaction involves the initial formation of an oxocarbenium ion intermediate from the aldehyde, which is then attacked by the internal olefin of the cyclobutanol (B46151) derivative in a Prins cyclization. This is followed by a 1,2-shift, characteristic of a Pinacol rearrangement, to generate the final spirocyclic ketone product. sorbonne-universite.fr The use of BF₃·OEt₂ as a catalyst is crucial for this transformation, which proceeds with high yields and excellent selectivity. sorbonne-universite.frrsc.org
Table 1: Scope of Prins/Pinacol Rearrangement for the Synthesis of 7-Substituted-8-Oxaspiro[4.5]decan-1-ones
| Aldehyde Type | Example | Yield (%) | Diastereoselectivity (dr) |
| Aromatic | Benzaldehyde | 78 | >20:1 |
| Aliphatic | Cyclohexanecarboxaldehyde | 82 | >20:1 |
| α,β-Unsaturated | Cinnamaldehyde | 65 | >20:1 |
Formal 1,2-Oxygen Migration
A facile one-pot synthetic method has been developed for the construction of 6-oxa-spiro[4.5]decane skeletons, which involves a formal 1,2-oxygen migration. nih.govscilit.com This process, which merges the ring-opening of benzo[c]oxepines with the oxygen migration, has been used to synthesize over 30 different 6-oxa-spiro[4.5]decane derivatives under transition-metal-free conditions. nih.govscilit.com
Reaction Mechanisms
The reaction mechanisms involving the this compound core are diverse, reflecting the influence of its structure and the reaction conditions employed.
The decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid has been studied, and the kinetic data suggest a concerted intramolecular mechanism for its decomposition. rsc.org The reaction is first-order and homogeneous, with a negative entropy of activation, which is consistent with a cyclic transition state. rsc.org In this proposed mechanism, the lactone oxygen is thought to stabilize the developing negative charge during the simultaneous cleavage of the C-COOH bond.
Table 2: Kinetic Parameters for the Decarboxylation of 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic Acid rsc.org
| Temperature (K) | Rate Constant (k x 10⁵ s⁻¹) |
| 455.6 | 1.36 |
| 468.2 | 3.55 |
| 478.9 | 8.00 |
| 488.9 | 17.4 |
| 498.9 | 36.5 |
Activation Enthalpy (ΔH‡): 29.0 kcal/mol Activation Entropy (ΔS‡) at 500 K: -13.6 e.u.
Radical reactions involving the this compound framework have been investigated, particularly in the context of cyclization reactions. Studies on the 7-exo-trig cyclizations of aryl, vinyl, and alkyl radicals on oxime ethers have shown that these reactions can proceed through a chain radical transfer mechanism. researchgate.net In one proposed pathway, an ipso cyclization leads to spiro intermediates containing a dienyl radical. researchgate.net While the subsequent reduction of these intermediates to form this compound-type compounds was not observed due to the high stability of the dienyl radicals, this research provides insight into the potential radical pathways. researchgate.netresearchgate.net The bromomethyl group in derivatives like 2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one can participate in atom-transfer processes for C-C bond formation under radical conditions. smolecule.com
Lewis acids play a significant role in mediating reactions to form and functionalize the this compound skeleton. As mentioned previously, BF₃·OEt₂ is an effective catalyst for the tandem Prins/pinacol reaction to produce 7-substituted-8-oxaspiro[4.5]decan-1-ones. sorbonne-universite.frrsc.org Lewis acids such as boron trifluoride and aluminum chloride are commonly used to catalyze the formation of spirocyclic structures through Prins/pinacol rearrangements. The synthesis of various this compound derivatives often involves Lewis acid catalysis. Additionally, Lewis acid-mediated allylation has been employed in the synthesis of thymidine derivatives containing a this compound skeleton. jst.go.jp
The reactivity of this compound derivatives is often dictated by nucleophilic and electrophilic pathways, largely dependent on the functional groups present on the spirocyclic core.
The bromomethyl group in compounds such as 2-(bromomethyl)-1-oxaspiro[4.5]decan-8-one is a key site for nucleophilic substitution reactions . smolecule.com This allows for the displacement of the bromine atom by various nucleophiles, such as amines and alcohols, leading to the formation of diverse derivatives. smolecule.com The steric constraints imposed by the spirocyclic framework tend to favor Sₙ2 pathways for these substitutions.
Conversely, electrophilic substitution reactions are observed in derivatives like {1-oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride. smolecule.com The sulfonyl chloride group is susceptible to nucleophilic attack, leading to the formation of sulfonamides and other derivatives. smolecule.com The spirocyclic lactone in 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid can undergo nucleophilic attack at the carbonyl carbon, resulting in ring-opening reactions. The inherent ring strain of the spirocyclic system facilitates these reactions.
Stereochemical and Conformational Analysis
Conformational Dynamics of the Spiro[4.5]decane System
The spiro[4.5]decane core is not a rigid structure but undergoes dynamic conformational changes, primarily involving the cyclohexane (B81311) ring.
The cyclohexane ring in the spiro[4.5]decane system can undergo a ring reversal process, transitioning between two chair conformations. However, the presence of the spiro-fused tetrahydrofuran (B95107) ring introduces a notable influence on this process. Attaching a five-membered ring to a six-membered ring in a spiro fashion has been shown to reduce the energy barrier to inversion of the six-membered ring compared to a simple cyclohexane. rsc.org For instance, in 3-methylene-1-oxaspiro[4.5]decan-2-one, a dynamic NMR study determined the activation energy (ΔG‡) for ring reversal to be 10.9 kcal/mol. This is lower than that of unsubstituted cyclohexane, indicating a more flexible six-membered ring in this spirocyclic environment.
| Compound | Activation Energy (ΔG‡) for Ring Reversal (kcal/mol) |
| 3-Methylene-1-oxaspiro[4.5]decan-2-one | 10.9 |
This table presents the activation energy for the ring reversal of the cyclohexane ring in a substituted 1-oxaspiro[4.5]decane derivative.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the conformational landscapes of spiro[4.5]decane systems. researcher.lifenih.gov These calculations can predict the relative energies of different conformers and the transition states connecting them, providing insights that complement experimental data. jst.go.jp For example, computational analyses of various substituted 1-oxaspiro[4.5]decanes have been used to determine the preferred conformations and to rationalize the outcomes of stereoselective reactions. nih.gov In the case of certain 2',3'-trans-bridged nucleic acids incorporating a this compound skeleton, computational analyses of the R- and S-isomers were consistent with observed NOE cross-peak correlations, aiding in the determination of stereoconfiguration. nih.gov
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules in solution. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion of different conformers. At low temperatures, this interconversion can be slowed down sufficiently on the NMR timescale to allow for the observation of individual conformers. A dynamic NMR study of 3-methylene-1-oxaspiro[4.5]decan-2-one revealed a thermodynamic preference for the axial orientation of the C-O group over the methylene (B1212753) substituent, with a free energy difference (ΔG°) of 0.058 kcal/mol. The study also determined the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the ring reversal process.
| Thermodynamic Parameter | Value |
| ΔG° | 0.058 kcal/mol |
| ΔH‡ | 9.60 kcal/mol |
| ΔS‡ | -5.9 eu |
This table summarizes the thermodynamic parameters governing the conformational equilibrium in 3-methylene-1-oxaspiro[4.5]decan-2-one, as determined by dynamic NMR studies.
Stereochemical Assignment Methodologies
The presence of one or more stereocenters, including the spiro carbon, in this compound derivatives necessitates robust methods for determining their stereochemistry.
Determining the absolute and relative configuration of stereocenters in this compound derivatives is crucial for understanding their properties and for their application in fields like asymmetric synthesis and medicinal chemistry. A variety of techniques are employed for this purpose.
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, thereby establishing both its absolute and relative configuration. rsc.orgsmolecule.com For instance, the absolute configuration of orientanoid A, a sesterterpenoid containing an oxaspiro[4.5]decane system, was determined by X-ray crystallography. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is instrumental in determining the relative configuration of atoms in a molecule. nih.govrsc.org By identifying protons that are close in space, NOESY correlations can help to establish the stereochemical relationships between different parts of the molecule. rsc.org Furthermore, the analysis of coupling constants in ¹H NMR spectra can provide valuable information about the dihedral angles between protons, which in turn relates to the conformation and relative stereochemistry. nih.gov For substituted 1,4-diazaspiro[4.5]decanes, 1,4-oxazaspiro[4.5]decanes, and 1,4-dioxaspiro[4.5]decanes, the relative configuration has been successfully analyzed using ¹H, ¹³C, ¹⁵N, and ¹⁷O NMR. nih.gov
Computational methods, often used in conjunction with experimental data, can also aid in stereochemical assignment. acs.orgacs.org By calculating the theoretical NMR chemical shifts or other spectroscopic properties for different possible stereoisomers, a comparison with the experimental data can allow for the assignment of the correct structure. acs.org
In reactions that produce chiral this compound derivatives, it is often necessary to determine the ratio of diastereomers (diastereomeric ratio, d.r.) and the excess of one enantiomer over the other (enantiomeric excess, e.e.).
Diastereomeric ratios can often be determined directly from the ¹H or ¹³C NMR spectra of the product mixture, as diastereomers are distinct compounds with different NMR signals. rsc.orggoogle.com The integration of the signals corresponding to each diastereomer allows for the calculation of their relative amounts. For example, in the synthesis of certain aminolactone derivatives of this compound, the diastereomeric ratios were determined by ¹H NMR. rsc.org
The determination of enantiomeric excess typically requires the use of a chiral environment. This can be achieved through chiral chromatography (e.g., HPLC or GC) using a chiral stationary phase, or by using chiral shift reagents or chiral solvating agents in NMR spectroscopy. In a dinuclear zinc-catalyzed Michael/transesterification tandem reaction to produce indanone spiro-isochromanone derivatives, excellent diastereomer ratios (up to >20:1) and enantiomeric excesses (up to >99% ee) were achieved. researchgate.net Similarly, chiral auxiliary approaches have been used to synthesize enantiomerically enriched {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride with enantiomeric excesses of 85-95%. smolecule.com
Resolution of Stereochemical Discrepancies between Solution and Solid State Data
Discrepancies between the stereochemical and conformational data of spirocyclic compounds like this compound in solution versus the solid state are not uncommon. These differences primarily arise from the distinct environments. In the solid state, crystal packing forces can lock the molecule into a single, often lower-energy, conformation, which may flatten or distort certain structural features. In contrast, molecules in solution exist in a dynamic equilibrium, often with multiple conformers interconverting rapidly on the NMR timescale.
The resolution of these discrepancies is critical for a complete understanding of a molecule's behavior and relies on a combined analytical and computational approach. Key methodologies include:
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): This technique is instrumental in studying the dynamic equilibria of conformers in solution. By lowering the temperature, the rate of interconversion can be slowed, allowing for the observation and characterization of individual conformers that might be averaged at room temperature. For instance, a dynamic NMR study on 3-methylene-1-oxaspiro[4.5]decan-2-one revealed a thermodynamic preference for the axial orientation of the C-O group over the methylene substituent.
X-ray Crystallography: This method provides a precise three-dimensional structure of the molecule in the solid state. For example, crystallographic analysis of N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has shown that the cyclohexane ring adopts a chair conformation while the lactone ring is planar. evitachem.com This solid-state structure serves as a crucial reference point.
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY and ROESY are powerful for determining the through-space proximity of atoms in solution, which helps in assigning the relative stereochemistry and conformational preferences of the molecule in its solution state.
Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), are used to model the potential energy surface of the molecule, predict the geometries and relative energies of different conformers, and simulate spectroscopic parameters. These computational results can then be compared with experimental data from both NMR and X-ray crystallography to build a comprehensive model of the molecule's behavior in both states.
A combined approach is often necessary to reconcile differences. For example, in complex bridged nucleic acids incorporating a this compound skeleton, the stereoconfiguration of newly formed chiral centers was definitively determined by a combination of 1H, H-H COSY, and NOESY NMR experiments alongside computational conformational analysis. nih.gov
Influence of Substituents on Conformational Preferences and Reactivity
Substituents on the this compound framework have a profound impact on the molecule's conformational preferences and its chemical reactivity. The size, position, and electronic nature of the substituent group can dictate the stability of conformers, influence the orientation of adjacent functional groups, and alter the molecule's reactivity in chemical transformations.
The spirocyclic system itself imparts significant conformational rigidity, which is a desirable trait in medicinal chemistry for controlling stereochemistry during synthesis. smolecule.com The perpendicular orientation of the oxolane and cyclohexane rings, a result of the spiro junction, minimizes steric strain and creates a fixed dihedral angle.
Research Findings on Substituent Effects:
Detailed studies on various substituted this compound derivatives have yielded specific insights into these effects. The following table summarizes key findings from the literature:
| Derivative/Substituent | Position | Influence on Conformation and Reactivity | Reference(s) |
| Methylene | 3 | In the lactone derivative, a dynamic NMR study showed a thermodynamic preference for the axial orientation of the C-O group over the methylene substituent. The methylene group can undergo nucleophilic substitution. | |
| Methanamine | 2 | The -CH2NH2 group is observed to project axially from the oxolane ring. The primary amine group can participate in hydrogen bonding, influencing solubility and crystallization. | |
| Methanesulfonyl chloride | 2 | This strong electron-withdrawing group significantly enhances the reactivity of the molecule, making it susceptible to nucleophilic attack at the sulfur center to form sulfonamides or sulfonate esters. | smolecule.com |
| tert-Butyl | 8 | In related 1-oxa-4-thiaspiro[4.5]decanes, a bulky tert-butyl group on the cyclohexane ring locks it into a specific conformation, which in turn influences the stereochemistry of reactions at other sites. | acs.org |
| Phenyl | 4 | In N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, the substituent is explored for its influence on anticonvulsant activity, demonstrating that substituents can impart specific biological functions. | evitachem.com |
| Trimethyl | 2, 6, 6 | The relative stereochemistry of these methyl groups is noted as being crucial for the potential biological activity of the molecule. | ontosight.ai |
The electronic nature of substituents plays a critical role in reactivity. For instance, comparing a ketone derivative with an amine derivative of a spiro[4.5]decane system, the electron-withdrawing ketone group reduces the basicity of the molecule compared to the electron-donating amine group. Furthermore, the reactivity of derivatives like 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid is influenced by the strain in the spirocyclic lactone ring, which facilitates nucleophilic attack at the carbonyl carbon, leading to ring-opening reactions.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and energetics of molecules. Methods such as Density Functional Theory (DFT), ab initio, and semiempirical calculations have been applied to understand the behavior of the 1-oxaspiro[4.5]decane framework.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. Studies have employed DFT to verify proposed reaction mechanisms for the formation of the oxaspiro[4.5]decane skeleton. researchgate.net For instance, DFT calculations have been performed to analyze cycloaddition reactions that lead to spiro[4.5]decane derivatives. researchgate.net
A notable application of DFT is the investigation of the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion. rsc.orgresearchgate.net In this research, DFT calculations at the B3LYP/6-31G* level of theory were used to explore the ring-expanding rearrangement of this cation. rsc.org The calculations showed that a rearrangement involving a 1,2-shift of a carbon atom is thermodynamically more favorable than the alternative pathway involving a 1,2-shift of the oxygen atom. rsc.org Computational data also point to the formation of transient intermediates, where the Lewis acidity of a reagent can trigger ring-opening processes. acs.org
Alongside DFT, both ab initio and semiempirical molecular orbital calculations have been utilized to study the energetics of reactions involving the this compound system. The rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion was investigated using a multi-level theoretical approach. rsc.orgresearchgate.net
The study employed semiempirical calculations using the AM1 method and ab initio calculations at the Hartree-Fock (HF/z, HF/6-31G) and Møller-Plesset perturbation theory (MP2/6-31G) levels. rsc.org This comprehensive approach, combining different levels of theory, provides a more robust understanding of the reaction energetics. rsc.orgresearchgate.net The use of semiempirical programs like MOPAC has also been noted in the study of related spirocyclic compounds. tandfonline.com
Table 1: Computational Methods Used in the Study of 1-Oxaspiro[4.5]deca-6,9-dien-8-ylium Ion Rearrangement rsc.org
| Method Type | Specific Method/Level of Theory | Purpose |
|---|---|---|
| Semiempirical | AM1 | Investigation of reaction energetics |
| Ab Initio | HF/z, HF/6-31G, MP2/6-31G | Investigation of reaction energetics |
A key aspect of computational reaction mechanism studies is the characterization of transition states. For the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, calculations were performed to determine the geometries and energies of the transition structures for both carbon and oxygen migration pathways. rsc.orgresearchgate.net The results confirmed that the pathway involving carbon migration is not only thermodynamically favored but likely kinetically favored as well, indicating a lower energy barrier for this process. rsc.org DFT has also been used to model transition state geometries in derivatives such as {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into conformational changes and kinetics.
While specific MD studies on the parent this compound are not detailed in the available literature, research on the closely related derivative 3-methylene-1-oxaspiro[4.5]decan-2-one provides a clear example of this application. MD simulations are used to model the kinetics of ring-flipping in solution. Such studies, often complemented by dynamic NMR experiments, can determine the thermodynamic parameters governing these conformational changes. For the methylene (B1212753) derivative, the activation energy (ΔG‡) for the ring reversal was found to be 10.9 kcal/mol. In other related systems, MD simulations have been run for periods like 100 picoseconds to assess the stability of different conformations in solution. nih.gov
Table 2: Thermodynamic Parameters for Ring Reversal in 3-Methylene-1-oxaspiro[4.5]decan-2-one
| Parameter | Value | Unit |
|---|---|---|
| Activation Free Energy (ΔG‡) | 10.9 | kcal/mol |
| Activation Enthalpy (ΔH‡) | 9.60 | kcal/mol |
Analysis of Charge Distribution and Electronic Structure
Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. Computational methods are used to compute charge distributions and analyze electronic structures. In the theoretical investigation of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, the charge distributions for the cation, as well as for the rearranged and transition state structures, were computed. rsc.org
For analogous spiro-ether compounds like 1-oxaspiro[2.4]heptane, DFT calculations have shown a significant redistribution of electron density. smolecule.com These analyses reveal partial negative charges on the oxygen atom and partial positive charges on the spiro carbon, leading to a distinct dipole moment. smolecule.com Similar analyses on this compound derivatives are used to predict electron density distributions, which helps in understanding regioselectivity in reactions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Oxaspiro[4.5]deca-6,9-dien-8-ylium ion |
| {8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol |
| 3-methylene-1-oxaspiro[4.5]decan-2-one |
Prediction of Spectroscopic Parameters
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical investigations provide valuable insights into the molecule's structure and behavior, often complementing experimental data. By calculating parameters such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, researchers can predict the spectrum of a molecule before it is synthesized or analyzed empirically.
Research on related complex natural products containing the oxaspiro[4.5]decane skeleton has demonstrated the utility of combining quantum mechanics with NMR parameter calculations (QM/NMR-DFT). acs.org This approach has been successfully used to determine the relative configurations of distant stereoclusters within a molecule, where DFT calculations accurately predict the correct stereochemistry, which is later confirmed by experimental NMR measurements like the Rotating frame Overhauser Effect Spectroscopy (ROESY). acs.org
For related spiro compounds, DFT calculations have been shown to produce theoretical vibrational spectra that closely align with experimental results. mdpi.comresearchgate.net The B3LYP functional with a 6-311G(d,p) basis set is a common level of theory used for these simulations. mdpi.comresearchgate.net The calculated IR spectra for similar spiro systems show good agreement with the experimental spectra, validating the accuracy of the computational models in predicting the vibrational modes of the molecule. mdpi.com
While specific, published DFT predictions for the parent this compound are not extensively detailed in the literature, the established methodologies allow for the reliable prediction of its key spectroscopic features. The following tables illustrate the type of data generated from such computational studies.
Illustrative Predicted Infrared (IR) Spectroscopic Data
The following table demonstrates a typical comparison between theoretically calculated and experimental IR frequencies for the principal vibrational modes in a spiro-ether structure.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, DFT) | Expected Experimental Range (cm⁻¹) |
| C-H Stretch (Cyclohexane) | 2935 - 2860 | 2940 - 2850 |
| C-H Stretch (Tetrahydrofuran) | 2960 - 2870 | 2965 - 2875 |
| C-O-C Asymmetric Stretch | 1120 | 1150 - 1085 |
| C-C Skeletal Vibrations | 1050 - 900 | 1070 - 900 |
This table is illustrative, based on established correlations and computational results for analogous structures.
Illustrative Predicted ¹³C NMR Spectroscopic Data
DFT calculations can also predict the ¹³C NMR chemical shifts. The unique electronic environment of each carbon atom in this compound would result in a distinct set of predicted values, as illustrated in the hypothetical data below. The spirocyclic carbon (C5) and the carbons adjacent to the oxygen atom (C2, C6) are expected to have characteristic shifts.
| Carbon Atom Number | Predicted Chemical Shift (ppm) |
| C2 | 68.5 |
| C3 | 26.0 |
| C4 | 35.1 |
| C5 (Spiro) | 85.0 |
| C6 | 38.2 |
| C7 | 24.8 |
| C8 | 25.5 |
| C9 | 24.8 |
| C10 | 38.2 |
This table presents hypothetical, yet chemically reasonable, predicted values for illustrative purposes, demonstrating the output of DFT-based NMR predictions.
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the solution-state structure and behavior of 1-oxaspiro[4.5]decane derivatives.
The spirocyclic nature of 1-oxaspiro[4.5]decanes imposes significant conformational constraints. Dynamic NMR (DNMR) is a specialized technique used to study the kinetics of conformational changes, such as ring reversal in the cyclohexane (B81311) portion of the molecule.
In a study of 3-methylene-1-oxaspiro[4.5]decan-2-one, DNMR was employed to investigate the conformational equilibrium. The study revealed a slight thermodynamic preference for the axial orientation of the C-O group over the methylene (B1212753) substituent. By analyzing the NMR spectra at various temperatures, researchers can determine the energy barriers associated with these conformational interchanges. For 3-methylene-1-oxaspiro[4.5]decan-2-one, the activation energy (ΔG‡) for the ring reversal was found to be 10.9 kcal/mol. This type of analysis is fundamental to understanding how the molecule's shape influences its reactivity and interactions with other molecules.
| Parameter | Value |
|---|---|
| Free Energy Difference (ΔG°) | 0.058 kcal/mol |
| Activation Enthalpy (ΔH‡) | 9.60 kcal/mol |
| Activation Entropy (ΔS‡) | -5.9 eu |
While 1D NMR provides initial data, complex molecules like this compound derivatives often produce overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and elucidating the complete molecular structure. mnstate.eduepfl.ch
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. epfl.ch In the analysis of arthropsolide A, which contains a 2-oxaspiro[4.5]decane skeleton, a ¹H-¹H COSY spectrum revealed crucial cross-peaks that helped establish the connectivity within its propenyl and unsaturated ketone fragments. cdnsciencepub.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects protons that are close in space (typically within 5 Å), providing information about the molecule's stereochemistry and conformation. This is distinct from COSY, which shows through-bond connectivity. For instance, in the structural determination of arthropsatriol C diacetate, NOE correlations were critical in confirming the stereochemistry at multiple chiral centers. cdnsciencepub.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique maps correlations between protons and carbons that are separated by two, three, or sometimes four bonds. epfl.ch It is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of a molecule. epfl.ch The analysis of various natural products containing the spiro[4.5]decane framework heavily relies on HMBC data to connect different ring systems and substituents. researchgate.net
| Technique | Information Provided | Example Application |
|---|---|---|
| COSY | Identifies ¹H-¹H spin-spin coupling networks (through-bond connectivity). | Establishing proton sequences in the cyclohexane and tetrahydrofuran (B95107) rings. |
| NOESY | Identifies protons close in space (through-space proximity). | Determining the relative stereochemistry of substituents on both rings. |
| HMBC | Shows correlations between ¹H and ¹³C nuclei over multiple bonds. | Assigning quaternary carbons and linking molecular fragments. |
Determining the precise three-dimensional arrangement of atoms (stereochemistry) is critical, and NMR is a primary tool for this in solution. The relative configuration of spiro[4.5]decanes can often be assigned using a combination of NMR data. researchgate.net
The coupling constants (J-values) from ¹H NMR spectra can provide information about the dihedral angles between protons, which helps to define the conformation of the rings. jst.go.jp For example, the sugar conformation of a thymidine (B127349) derivative incorporating a this compound skeleton was determined to be an S-type based on its ¹H-¹H coupling constants in solution. jst.go.jp
Furthermore, Nuclear Overhauser Effect (NOE) data, as obtained from NOESY experiments, are instrumental. An NOE between two protons indicates they are spatially close, allowing for the assignment of relative stereochemistry. This has been used to confirm the stereochemistry of complex natural products like arthropsatriol C diacetate. cdnsciencepub.com The integration of chemical shift data (¹H and ¹³C), coupling constants, and NOE correlations provides a comprehensive picture of the molecule's stereochemical arrangement. researchgate.netrsc.org
X-ray Diffraction Crystallography
While NMR reveals the structure in solution, X-ray crystallography provides a definitive picture of the molecule's conformation and arrangement in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density.
X-ray crystallography has been used to confirm the structures of numerous this compound derivatives, providing precise data on bond lengths, bond angles, and torsional angles. mdpi.comevitachem.com For example, the structure of two new 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives were determined by single-crystal X-ray crystallography. mdpi.com These analyses confirmed the spirocyclic nature, showing a five-membered cyclopentane (B165970) ring connected to a six-membered ring via a spiro carbon atom. mdpi.com In another case, the absolute configuration of fischdiabietane A, a complex natural product with a 2-oxaspiro[4.5]decane-1-one unit, was unambiguously determined using this method. researchgate.net The solid-state data often reveals that the cyclohexane ring adopts a stable chair conformation. jst.go.jpevitachem.comevitachem.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₉NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2554(13) |
| b (Å) | 14.605(3) |
| c (Å) | 16.265(3) |
| β (°) | 95.97(3) |
| Volume (ų) | 1477.9(5) |
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. In derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, C-H···O intramolecular and intermolecular hydrogen bonds, as well as π···π stacking interactions, were identified as significant forces in stabilizing the crystal structure. mdpi.com For some derivatives, specific interactions like C-H···π supramolecular interactions are observed, while in others, classical O-H···O hydrogen bonds dictate the packing arrangement. mdpi.com The analysis of these non-covalent interactions is crucial for understanding the material's physical properties and for crystal engineering.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical aspects of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For complex molecules like this compound derivatives, ECD is particularly valuable for determining the absolute configuration of stereogenic centers.
The determination of absolute configuration using ECD spectroscopy is a comparative method that matches an experimentally measured spectrum with a theoretically calculated spectrum for a known stereoisomer. The exciton (B1674681) chirality method (ECM) is a well-established approach within ECD for assigning the absolute configuration of compounds that contain at least two chromophores. nih.gov This method correlates the sign of the observed ECD signals (known as a Cotton effect) with the spatial arrangement of the chromophores. nih.gov
The modern application of this technique involves quantum-mechanical calculations to predict the ECD spectrum for a given absolute configuration. nih.gov This calculated spectrum is then compared with the experimental one. A good match between the two confirms the absolute configuration of the compound.
In a recent study, researchers isolated several new this compound derivatives, including Amomumol D. semanticscholar.orgmdpi.com To determine its absolute configuration, they employed a combination of experimental ECD measurements and theoretical calculations. The molecular formula of Amomumol D was first established as C₁₅H₂₂O₂. semanticscholar.orgmdpi.com The key challenge was to assign the stereochemistry at the C-6 position.
The researchers calculated the ECD spectrum for the (6S)-isomer of the proposed structure. The experimental ECD spectrum of Amomumol D showed a distinct positive Cotton effect around 230 nm. semanticscholar.orgmdpi.com This experimental finding was in excellent agreement with the calculated ECD spectrum for the 6S-configured molecule. semanticscholar.orgmdpi.com This strong correlation allowed for the unambiguous assignment of the absolute configuration of Amomumol D as 6S. semanticscholar.orgmdpi.com
Table 1: Comparison of Experimental and Calculated ECD Data for Amomumol D
| Compound | Method | Cotton Effect (wavelength, nm) | Reference |
|---|---|---|---|
| Amomumol D | Experimental | Positive at 230 | semanticscholar.orgmdpi.com |
Complementary Spectroscopic Methods for Research Purposes (e.g., HRESIMS, IR)
While ECD is pivotal for stereochemical analysis, other spectroscopic methods are indispensable for a complete structural characterization of this compound derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Infrared (IR) spectroscopy are routinely used to provide complementary information.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a fundamental technique for accurately determining the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its elemental composition. This is often the first step in identifying a new or unknown compound. For example, the molecular formulas of several novel sesterterpenoids containing a 2-oxaspiro[4.5]decane system, named Orientanoids, were determined using HRESIMS data. nih.govsemanticscholar.org Similarly, the elemental composition of new this compound derivatives isolated from Amomum kravanh was confirmed through HRESIMS analysis. semanticscholar.orgmdpi.com
Table 2: HRESIMS Data for Selected this compound Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Molecular Formula | Reference |
|---|---|---|---|---|---|
| Amomumol A | [M+H]⁺ | 237.1849 | 237.1848 | C₁₅H₂₄O₂ | semanticscholar.org |
| Amomumol B | [M+H]⁺ | 235.1693 | 235.1701 | C₁₅H₂₂O₂ | semanticscholar.org |
| Amomumol D | [M+H]⁺ | 235.1693 | 235.1694 | C₁₅H₂₂O₂ | semanticscholar.orgmdpi.com |
| Orientanoid A | [M+Na]⁺ | 435.2147 | 435.2145 | C₂₅H₃₂O₅Na | nih.gov |
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds or functional groups. In the analysis of this compound derivatives, IR spectroscopy can confirm the presence of key features such as hydroxyl (-OH) groups, carbonyl (C=O) groups from lactones or ketones, and carbon-carbon double bonds (C=C). For instance, the IR spectrum of Orientanoid A showed characteristic absorption bands for hydroxyl (3470 cm⁻¹), carbonyl (1768 cm⁻¹), and olefin (1655 cm⁻¹) functionalities. nih.gov Likewise, the IR spectrum of Amomumol B displayed absorptions for hydroxyl (3435 cm⁻¹) and carbonyl (1708 cm⁻¹) groups. semanticscholar.org
Table 3: Characteristic IR Absorption Bands for Selected this compound Derivatives
| Compound | Hydroxyl (–OH) (cm⁻¹) | Carbonyl (C=O) (cm⁻¹) | Olefin (C=C) (cm⁻¹) | Reference |
|---|---|---|---|---|
| Amomumol B | 3435 | 1708 | - | semanticscholar.org |
| Orientanoid A | 3470 | 1768 | 1655 | nih.gov |
Together, these complementary techniques provide a comprehensive and detailed picture of the molecular structure of this compound and its analogues, forming the foundation of modern chemical research on these compounds.
Role As a Structural Motif in Complex Molecular Synthesis and Materials Science
Building Block in Organic Synthesis
The inherent structural characteristics of 1-oxaspiro[4.5]decane and its derivatives make them valuable building blocks in the synthesis of a wide array of organic compounds. Their conformational rigidity and the potential for stereochemical control are highly prized in the design and execution of complex synthetic routes.
Precursors for Complex Molecules
The this compound moiety serves as a versatile starting point for the elaboration of more intricate molecular structures. smolecule.com Its framework can be chemically modified through various reactions to introduce new functional groups and build upon its core structure. For instance, derivatives such as (1-Oxaspiro[4.5]decan-2-yl)methanamine are utilized as intermediates in the synthesis of complex organic molecules and other spirocyclic compounds. The reactivity of this scaffold allows for its incorporation into larger, more complex systems, making it a key component in multi-step synthetic strategies. Research has demonstrated that derivatives like 1-Oxaspiro(4.5)decane-4-carboxamide, N,N-dimethyl-2-oxo- are explored as precursors for molecules with potential biological relevance. ontosight.ai
A variety of synthetic methods have been developed to produce derivatives of this compound, highlighting its role as a foundational precursor. These methods often involve sophisticated chemical transformations that underscore the utility of this spirocyclic system in accessing a diverse range of chemical entities. smolecule.com
Scaffolds for Novel Chemical Entities
The rigid structure of the this compound system provides an excellent scaffold for the development of novel chemical entities. This conformational rigidity is a desirable trait in fields like medicinal chemistry, where precise spatial arrangement of functional groups can be critical. The spirocyclic nature of the scaffold constrains rotational freedom, which can be advantageous in designing molecules with specific three-dimensional shapes. smolecule.com
Derivatives such as (1-Oxaspiro[4.5]decan-2-yl)methanamine are considered valuable scaffolds for designing new therapeutic agents due to their unique structure. The development of novel spiro scaffolds inspired by natural products often targets structures like the 1,8-diazaspiro[4.5]decane system, which has been synthesized using a bromine-mediated 5-endo cyclization. nih.gov This underscores the adaptability of the core spiro[4.5]decane framework in creating diverse heterocyclic scaffolds for drug discovery.
| Derivative | Synthetic Application | Reference |
| (1-Oxaspiro[4.5]decan-2-yl)methanamine | Building block for complex organic and spirocyclic compounds; scaffold for novel therapeutic agents. | |
| {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride | Key building block for pharmacologically active spirocycles. | smolecule.com |
| 1,8-Diazaspiro[4.5]decane | Scaffold for lead generation libraries in drug discovery. | nih.gov |
| 7-Substituted-8-oxaspiro[4.5]decan-1-ones | Synthesized via a Lewis acid-catalyzed Prins/pinacol cascade process. | rsc.org |
Synthesis of Spiroacetal Natural Product Cores
The spiroacetal moiety is a central structural element in numerous natural products. researchgate.netresearchgate.net The 1,6-dioxaspiro[4.5]decane ring system, a close relative of this compound, is a representative structural motif found in a variety of these natural compounds. researchgate.netgrafiati.com Synthetic efforts have been directed towards creating these and related spiroacetal cores, often utilizing methodologies that could be adapted from the chemistry of this compound.
For example, stereoselective syntheses have been developed to create 1,6,9-trioxaspiro[4.5]decane frameworks, which are oxa-analogs of naturally occurring spiroacetal motifs. researchgate.netgrafiati.com These synthetic routes aim to produce novel structural motifs that can serve as the core of new complex molecules. The synthesis of these spiroacetal domains is a critical step in the total synthesis of many natural products. researchgate.net
Applications in Materials Science
The unique structural properties of the this compound core also lend themselves to applications in the field of materials science, where molecular architecture can dictate macroscopic properties.
Potential as Building Blocks for Polymers and Advanced Materials
Derivatives of this compound are recognized for their potential as building blocks for the creation of polymers and other advanced materials. The incorporation of the rigid spirocyclic structure into a polymer backbone could impart specific mechanical or thermal properties to the resulting material. For instance, (1-Oxaspiro[4.5]decan-2-yl)methanamine is noted for its utility in the production of specialty chemicals and advanced materials. Furthermore, compounds like 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid are considered for use in polymer synthesis. The unique structure of these compounds may also find applications in the development of novel materials with specific properties. smolecule.com
| Compound/Derivative | Potential Application in Materials Science | Reference |
| (1-Oxaspiro[4.5]decan-2-yl)methanamine | Production of specialty chemicals and advanced materials. | |
| {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride | Development of novel materials with specific properties. | smolecule.com |
| 2-Oxo-1-oxa-spiro[4.5]decane-3,4-dicarboxylic acid | Utilization in polymer synthesis. |
Role in Optoelectronics (e.g., Organic Light-Emitting Diodes, OLEDs)
Spiro compounds, in general, have found widespread use in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net The three-dimensional and rigid nature of spiro-architectures can prevent intermolecular aggregation and crystallization in thin films, which is beneficial for the performance and longevity of OLED devices. While the broader class of spiro compounds is well-established in this area, specific derivatives of this compound are also being explored for such applications. For example, a derivative of this compound-2-carboxylic acid is listed in the context of OLED materials, suggesting its potential role in this technology. ambeed.com The formation of 1-oxaspiro[4.5]dec-3,6-diene derivatives is also noted in research that discusses the wide application of spiro compounds in OLEDs and optoelectronics. researchgate.net
Contribution to Olfactory Properties in Flavor and Fragrance Chemistry
The this compound skeleton is a key structural feature in a variety of natural and synthetic compounds utilized in the flavor and fragrance industry. The specific arrangement and substitution on this spirocyclic core significantly influence the olfactory properties of the molecule, leading to a wide range of scents.
Derivatives of this compound are prized for their unique and often complex odor profiles. For instance, 1-oxaspiro[4.5]decan-2-one is known for its warm, lactonic notes, with hints of rose or tuberose and coumarin. nih.gov This lactone structure is a recurring theme, with different substitutions leading to a variety of creamy, milky, and fruity scents. For example, alkyl substitutions on the decane (B31447) ring can shift the fragrance towards peach or woody amber characteristics. nih.gov Theaspirone, a related and important natural perfume, further highlights the significance of this spirocyclic system in creating desirable aromas. bldpharm.com
The olfactory characteristics of these compounds are highly sensitive to their molecular structure. Even subtle changes, such as the position of a methyl group, can dramatically alter the perceived scent. Research has shown that a variety of notes, from floral and fruity to herbaceous and woody, can be achieved with this versatile scaffold. researchgate.net For example, 8-methyl-1-oxaspiro[4.5]decan-2-one is described as having tropical, plum, lactonic, dairy, and creamy notes. smolecule.com The search for new and interesting fragrances continues to drive the synthesis of novel this compound derivatives. epa.gov
Table 1: Olfactory Properties of Selected this compound Derivatives
| Compound Name | CAS Number | Odor Description |
| 1-Oxaspiro[4.5]decan-2-one | 699-61-6 | Warm, lactonic, rose, tuberose, coumarin, floral. nih.govnih.gov |
| 8-Methyl-1-oxaspiro[4.5]decan-2-one | 94201-19-1 | Tropical, plum, lactonic, dairy, creamy. smolecule.com |
| 6-Hydroxydihydrotheaspirane | --- | Woody, floral, slightly fruity. researchgate.net |
| (7RS,10RS)-2,6,6,7,10-Pentamethyl-1-oxaspiro[4.5]dec-3-ene | --- | A specific derivative used as a perfuming ingredient. smolecule.com |
Development of Spirocyclic Ligands in Catalysis
The rigid conformational nature of the this compound scaffold makes it an attractive framework for the development of chiral ligands in asymmetric catalysis. The defined three-dimensional structure of these spirocyclic compounds can create a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in chemical reactions.
Researchers have synthesized various chiral ligands incorporating the oxaspirocyclic motif. For example, oxa-spirocyclic phosphine-oxazoline (O-SIPHOX) ligands based on a spiro structure have been developed. These ligands, when complexed with iridium, have shown high reactivity and excellent enantioselectivity (up to 99% ee) in the asymmetric hydrogenation of prochiral olefins. The rigidity of the spiroketal backbone is a key factor in the high performance of these catalytic systems.
Furthermore, the this compound unit can be a key component in the synthesis of more complex spirocyclic ligands. For instance, (1-Oxaspiro[4.5]decan-2-yl)methanamine serves as an intermediate in the synthesis of spirocyclic ligands. The development of such ligands is significant for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry. A notable application is the synthesis of a key intermediate for the anti-obesity drug lorcaserin, achieved through iridium-catalyzed asymmetric hydrogenation using oxa-spirocyclic PHOX ligands.
The versatility of the this compound framework allows for the synthesis of a diverse range of ligands. For example, copper-catalyzed enantioselective [3+2] annulation reactions have been developed to produce enantioenriched 1-oxaspiro[4.5]decanes, which are precursors to chiral ligands and natural products. bldpharm.com These methods provide efficient access to optically active spiroethers that can be further elaborated into ligands for various catalytic transformations. bldpharm.com The development of new synthetic routes to functionalized 1-oxaspiro[4.5]decanes continues to be an active area of research, with the goal of creating novel and more effective chiral ligands for asymmetric catalysis.
Conclusion and Future Research Directions
Summary of Current Research Landscape
Research into 1-oxaspiro[4.5]decane and the broader class of spiroketals is vibrant, driven by their roles as pharmacophores and rigid molecular scaffolds. nih.govmskcc.org These structures are integral to numerous natural products with diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netontosight.airesearchgate.net Consequently, the synthesis and biological evaluation of spiroketal-containing molecules are of considerable interest in medicinal chemistry. nih.govnih.gov
Current efforts are largely focused on the stereocontrolled synthesis of spiroketals, a persistent challenge in organic synthesis. nih.gov Researchers are actively developing new synthetic methodologies to access a wider diversity of spiroketal structures, including those that are not thermodynamically favored. mskcc.orgnih.govmdpi.com This includes the exploration of kinetically controlled spirocyclization reactions and the use of novel catalytic systems. nih.govmskcc.orgrsc.org The goal is to create libraries of stereochemically diverse spiroketals for biological screening and to facilitate the total synthesis of complex natural products. mskcc.orgacs.org
Emerging Synthetic Challenges and Opportunities
The synthesis of this compound and its derivatives presents several key challenges, primarily centered on achieving high stereoselectivity. nih.govsmolecule.com The formation of the spirocyclic core often involves acid-catalyzed spirocyclization of dihydroxy-ketone precursors, which typically yields the most thermodynamically stable stereoisomer. mdpi.com Synthesizing less stable isomers requires carefully controlled, kinetically driven reactions that prevent equilibration. mskcc.orgmdpi.com
Recent advancements have opened up new opportunities in spiroketal synthesis. These include:
Kinetically Controlled Spiroketalizations: Methods that allow for the selective formation of either anomeric stereoisomer are being developed, providing access to a broader range of molecular architectures. mskcc.org
Transition Metal Catalysis: The use of transition metals such as palladium, platinum, gold, and rhenium has expanded the scope of spiroketal synthesis, enabling novel cyclization pathways and the use of a wider variety of starting materials. rsc.org
Diversity-Oriented Synthesis: The development of flexible synthetic routes allows for the creation of libraries of spiroketals with diverse stereochemistry and functional groups, which is crucial for drug discovery. mskcc.orgacs.org
Novel C-C Bond Disconnections: New strategies for forming the carbon skeleton of spiroketals are providing greater flexibility and access to previously challenging structures. rsc.org
Advancements in Computational and Analytical Techniques
Computational and analytical techniques play a crucial role in advancing the understanding and synthesis of this compound and related compounds.
| Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Used to analyze structural properties, predict stability, and understand the electronic properties and reactivity of spiroketal compounds. emanresearch.orgacs.orgrsc.org |
| X-ray Crystallography | Essential for determining the precise three-dimensional structure and absolute configuration of synthesized spiroketals and their derivatives. news-medical.netmdpi.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A key tool for characterizing the structure and stereochemistry of new spiroketal compounds. emanresearch.orgnews-medical.netresearchgate.net |
| Mass Spectrometry | Used for the characterization and confirmation of the molecular weight of synthesized compounds. emanresearch.orgacs.org |
| Molecular Docking and Dynamics | Employed to study the interactions of spiroketal-containing molecules with biological targets, aiding in drug design and understanding their mechanism of action. acs.orgrsc.orgnih.gov |
These techniques provide valuable insights that guide synthetic efforts and help to rationalize the biological activity of these compounds. For instance, DFT calculations can help predict the most stable conformations and the stereochemical outcome of reactions, while X-ray crystallography provides definitive proof of the synthesized structure. acs.orgrsc.orgmdpi.com
Potential for Novel Structural Designs and Applications in Chemical Systems
The inherent three-dimensionality and rigidity of the this compound scaffold make it an attractive platform for the design of novel chemical entities with a wide range of potential applications. mskcc.orgscispace.com
Novel Structural Designs:
Benzannulated Spiroketals: The fusion of aromatic rings to the spiroketal core creates unique structures with distinct electronic and biological properties. rsc.orgresearchgate.net
Heterocyclic Spiroketals: The incorporation of additional heteroatoms, such as nitrogen, into the spirocyclic framework leads to novel scaffolds like 1-oxa-8-azaspiro[4.5]decanes and 1-oxa-3-azaspiro[4.5]decanes, which have shown promise as muscarinic agonists and NPY Y5 receptor antagonists, respectively. nih.govgoogle.com
Spiroketal-Containing Ligands: Chiral C2-symmetric spiroketals are being explored for their use as ligands in transition metal catalysis. researchgate.net
Natural Product-like Libraries: The this compound moiety serves as a rigid template for the combinatorial synthesis of libraries of complex molecules that mimic the structural diversity of natural products. acs.org
Potential Applications:
Medicinal Chemistry: The spiroketal motif is a privileged structure in drug discovery, with derivatives showing potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. ontosight.ainih.govnih.gov For example, derivatives of 2-oxo-1-oxaspiro[4.5]decane have been investigated for their bronchodilator and analgesic properties.
Materials Science: The unique structural features of this compound derivatives make them candidates for the development of advanced polymers and coatings.
Chemical Biology: Spiroketal-based molecules can be designed to modulate protein-protein interactions and other biological processes. acs.orgnih.gov
Oligonucleotide Therapeutics: Thymidine (B127349) derivatives incorporating a this compound skeleton have been synthesized and studied for their potential to enhance the stability and duplex-forming ability of oligonucleotides. jst.go.jp
Q & A
Basic: What are the most effective synthetic routes for 1-Oxaspiro[4.5]decane derivatives, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically employs cycloaddition, ring-closing metathesis, or oxidative spirocyclization. For example, the retrosynthetic analysis of dibenzo analogs suggests using ketone intermediates and stereoselective catalysts to construct the spirocyclic core . Reaction parameters like temperature (e.g., 80–120°C for ring closure), solvent polarity (e.g., dichloromethane for low dielectric environments), and catalyst choice (e.g., Grubbs catalyst for metathesis) critically affect yield . Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance and electronic effects in substituted derivatives.
Basic: Which spectroscopic techniques are prioritized for characterizing this compound derivatives, and what key spectral markers validate the spirocyclic structure?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Look for distinctive geminal coupling in the spiro-junction protons (δ 1.5–2.5 ppm, multiplet splitting) .
- ¹³C NMR : The quaternary spiro carbon appears near δ 70–90 ppm, confirmed by DEPT-135 absence .
- IR Spectroscopy : The carbonyl stretch (C=O) in derivatives like 1-Oxaspiro[4.5]deca-6,9-diene-2,8-dione appears at ~1700 cm⁻¹ .
Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 276.376 for C₁₇H₂₄O₃ derivatives) . X-ray crystallography remains the gold standard for absolute stereochemical assignment but requires high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
